Cas no 2172175-41-4 (3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride)

3-Methyl-1-(pyrimidin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as a key intermediate in organic synthesis and pharmaceutical applications. Its pyrimidine and pyrazole moieties contribute to its reactivity, making it valuable for constructing heterocyclic compounds. The sulfonyl chloride group enables efficient functionalization, particularly in nucleophilic substitution reactions, facilitating the introduction of sulfonamide or sulfonate functionalities. This compound is particularly useful in medicinal chemistry for the development of targeted bioactive molecules. Its stability under controlled conditions and well-defined reactivity profile ensure consistent performance in synthetic workflows. Proper handling is required due to its moisture sensitivity and potential reactivity with nucleophiles.
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride structure
2172175-41-4 structure
Product Name:3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride
CAS No:2172175-41-4
MF:C9H9ClN4O2S
MW:272.711358785629
CID:6597535
PubChem ID:165526530
Update Time:2025-07-23

3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride
    • 2172175-41-4
    • [3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]methanesulfonyl chloride
    • EN300-1461497
    • Inchi: 1S/C9H9ClN4O2S/c1-7-8(6-17(10,15)16)5-14(13-7)9-11-3-2-4-12-9/h2-5H,6H2,1H3
    • InChI Key: WXUYLMCVPNSVLV-UHFFFAOYSA-N
    • SMILES: ClS(CC1=CN(C2N=CC=CN=2)N=C1C)(=O)=O

Computed Properties

  • Exact Mass: 272.0134744g/mol
  • Monoisotopic Mass: 272.0134744g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 86.1Ų

3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride Pricemore >>

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Additional information on 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride

Introduction to 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride (CAS No. 2172175-41-4)

3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride, identified by its CAS number 2172175-41-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various bioactive molecules. The structural framework of this compound incorporates a pyrimidine moiety linked to a pyrazole ring, both of which are heterocyclic structures that are frequently employed in drug design due to their ability to interact with biological targets in a predictable manner.

The sulfonyl chloride functional group present in this molecule is particularly noteworthy, as it serves as a versatile synthetic handle for introducing sulfonamide functionalities into larger molecular architectures. Sulfonyl chlorides are known for their reactivity in nucleophilic substitution reactions, making them invaluable tools for constructing complex organic molecules. In the context of medicinal chemistry, the introduction of sulfonamide groups has been associated with enhanced binding affinity and improved pharmacokinetic properties in numerous drug candidates.

Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds, particularly those featuring pyrimidine and pyrazole cores. These heterocycles are integral components of many approved drugs and are extensively explored in academic and industrial research settings. The combination of a pyrimidine ring with a pyrazole moiety in 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride suggests potential applications in the development of small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways.

One of the most compelling aspects of this compound is its potential as a building block for the synthesis of novel therapeutic agents. The presence of both pyrimidine and pyrazole units provides a scaffold that can be further modified to explore diverse chemical space. This flexibility is particularly valuable in fragment-based drug design approaches, where small molecular fragments are identified and then optimized to achieve high affinity for biological targets. The sulfonyl chloride group allows for facile introduction of sulfonamide linkages, which can be further functionalized to enhance target engagement.

In light of recent research, compounds incorporating both pyrimidine and pyrazole moieties have shown promise in various therapeutic areas, including oncology, immunology, and infectious diseases. For instance, studies have demonstrated that hybrid molecules featuring these heterocycles exhibit inhibitory activity against kinases and other enzymes implicated in cancer progression. The synthetic accessibility of derivatives of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride makes it an attractive candidate for further exploration in this context.

The utility of sulfonyl chlorides as intermediates is further underscored by their role in the preparation of protease inhibitors, which are critical agents in the treatment of viral infections and inflammation. The ability to introduce sulfonamide groups via sulfonyl chloride chemistry provides a streamlined approach to generating compounds with enhanced binding properties. This has been particularly relevant in the development of HIV protease inhibitors and other antiviral agents where sulfonamide-based scaffolds have demonstrated efficacy.

From a synthetic chemistry perspective, 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride offers a unique opportunity to explore cross-coupling reactions and other transition-metal-catalyzed transformations that are commonly employed in modern drug synthesis. The presence of reactive sites on both the pyrimidine and pyrazole rings allows for multiple points of modification, enabling the construction of structurally diverse libraries for high-throughput screening. This approach is particularly valuable in academic settings where rapid exploration of chemical space is desired.

Moreover, the compound’s structural features make it amenable to computational studies aimed at understanding its interactions with biological targets. Molecular modeling techniques can be employed to predict binding modes and affinity profiles, providing insights into potential drug-like properties. Such computational analyses are increasingly integral to drug discovery pipelines, as they can guide experimental efforts and reduce reliance on trial-and-error synthesis.

The growing interest in hybrid molecules derived from pyrimidine and pyrazole cores reflects broader trends in medicinal chemistry towards designing multifunctional agents with enhanced therapeutic profiles. These hybrid structures often exhibit improved solubility, metabolic stability, and target specificity compared to traditional monoheterocyclic compounds. As such, derivatives of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride may serve as valuable starting points for developing next-generation therapeutics.

In conclusion, 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-4-ylmethanesulfonyl chloride (CAS No. 2172175-41-4) represents a promising intermediate for pharmaceutical research due to its structural features and synthetic versatility. Its incorporation of both pyrimidine and pyrazole moieties positions it as a key building block for exploring novel therapeutic agents targeting various diseases. The reactivity provided by the sulfonyl chloride group further enhances its utility as a synthetic precursor, enabling access to structurally diverse sulfonamide-containing compounds. As research continues to uncover new applications for heterocyclic hybrids, compounds like this one are likely to play an increasingly important role in drug discovery efforts.

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